molecular formula C14H11F4N3OS B3492141 N-(4-fluorophenyl)-2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide

N-(4-fluorophenyl)-2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide

Cat. No.: B3492141
M. Wt: 345.32 g/mol
InChI Key: JYLUFCJGLQTOSF-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a fluorophenyl group (a phenyl ring with a fluorine atom), a pyrimidinyl group (a six-membered ring with two nitrogen atoms), and a trifluoromethyl group (a carbon atom bonded to three fluorine atoms and one other carbon atom). The presence of these groups could give the compound unique chemical and physical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the fluorophenyl group might be introduced using a reaction with a fluorinating agent. The pyrimidinyl group could be formed through a cyclization reaction. The trifluoromethyl group might be added using a trifluoromethylation reagent .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the fluorine atoms could make the molecule highly polar, affecting its interactions with other molecules. The aromatic rings could participate in pi stacking interactions .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the fluorine atoms might be replaced in a nucleophilic substitution reaction. The pyrimidinyl ring might undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on its polarity, and its melting and boiling points would depend on the strength of the intermolecular forces .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, it might interact with a specific protein in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and toxicity. Proper precautions should be taken when handling it, including the use of personal protective equipment .

Future Directions

Future research on this compound could involve studying its properties in more detail, exploring its potential uses, and developing more efficient methods for its synthesis .

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F4N3OS/c1-8-6-11(14(16,17)18)21-13(19-8)23-7-12(22)20-10-4-2-9(15)3-5-10/h2-6H,7H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLUFCJGLQTOSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NC2=CC=C(C=C2)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F4N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-fluorophenyl)-2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide
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N-(4-fluorophenyl)-2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide
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N-(4-fluorophenyl)-2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide
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N-(4-fluorophenyl)-2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide
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N-(4-fluorophenyl)-2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide
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N-(4-fluorophenyl)-2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide

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